1,2,5-Trimethylpyrrole
CAS No.: 930-87-0
Cat. No.: VC21209252
Molecular Formula: C7H11N
Molecular Weight: 109.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 930-87-0 |
---|---|
Molecular Formula | C7H11N |
Molecular Weight | 109.17 g/mol |
IUPAC Name | 1,2,5-trimethylpyrrole |
Standard InChI | InChI=1S/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H3 |
Standard InChI Key | YRABRACUKBOTKB-UHFFFAOYSA-N |
SMILES | CC1=CC=C(N1C)C |
Canonical SMILES | CC1=CC=C(N1C)C |
Boiling Point | 171.0 °C |
Introduction
Fundamental Properties and Identification
1,2,5-Trimethylpyrrole is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₁N and a molecular weight of 109.169 . It carries several systematic names in chemical nomenclature, including 1H-Pyrrole, this compound bears the CAS registry number 930-87-0 for unambiguous identification in chemical databases and literature . Other identifiers include EINECS 213-225-6 and MFCD00003090, which are important for regulatory and database purposes .
The structure of 1,2,5-Trimethylpyrrole consists of a five-membered pyrrole ring with three methyl substituents. The nitrogen atom at position 1 bears a methyl group, while the carbon atoms at positions 2 and 5 each carry a methyl substituent. This substitution pattern contributes significantly to the compound's chemical behavior and physical properties.
Physical Properties
1,2,5-Trimethylpyrrole exhibits distinct physical characteristics that are important for its handling, purification, and application in various chemical processes. These properties are summarized in the following table:
The compound's relatively low boiling point and significant vapor pressure indicate its volatile nature, which has implications for its handling and storage requirements. The LogP value of 2.13 suggests moderate lipophilicity, which influences its solubility profile and potential for membrane permeability in biological systems .
Chemical Reactivity and Behavior
The chemical behavior of 1,2,5-Trimethylpyrrole is largely influenced by the electron-rich pyrrole ring system and the three methyl substituents that modify its electronic and steric properties. The presence of these methyl groups significantly affects the reactivity patterns compared to unsubstituted pyrrole or differently substituted derivatives.
Oxidation Mechanisms
Research conducted by Beaver, Teng, Guiriec, Hapiot, and Neta has explored the oxidation mechanisms of 1,2,5-Trimethylpyrrole through kinetic, spectroscopic, and electrochemical studies . These investigations have provided valuable insights into the compound's behavior under oxidative conditions, which is crucial for understanding its potential applications and limitations in various chemical processes.
Electrochemical Properties
The electrochemical properties of 1,2,5-Trimethylpyrrole have been studied in comparison with other pyrroles and small oligopyrroles. Andrieux, Hapiot, Audebert, and colleagues investigated the substituent effects on the electrochemical properties of various pyrrole derivatives, including 1,2,5-Trimethylpyrrole . These studies have contributed to understanding the electronic behavior of this compound and its potential in electrochemical applications.
Synthetic Applications
Synthesis Methods
Multiple approaches have been developed for the synthesis of 1,2,5-Trimethylpyrrole, reflecting its importance as both a research tool and a synthetic intermediate. Historical literature dating back to early chemical publications demonstrates the long-standing interest in this compound.
Historical Synthesis Routes
Early synthetic methods for 1,2,5-Trimethylpyrrole appear in the scientific literature from the early to mid-20th century, as evidenced by publications in journals such as Collection of Czechoslovak Chemical Communications and Hoppe-Seyler's Zeitschrift fuer Physiologische Chemie . These pioneering works established the foundation for understanding the synthesis and properties of this compound.
Modern Synthetic Approaches
Contemporary synthetic methods have been refined to improve yields and selectivity. Significant contributions to the methodology for preparing 1,2,5-Trimethylpyrrole and related compounds have been made by researchers such as Moon and Wade, as documented in their 1984 publication in the Journal of Organic Chemistry . These modern approaches often offer advantages in terms of efficiency, scalability, and environmental considerations.
Research Applications and Significance
1,2,5-Trimethylpyrrole has been the subject of diverse research interests, contributing to various fields of chemistry and related disciplines. Its unique structural features make it valuable for both fundamental and applied research.
Structure-Property Relationship Studies
Researchers have used 1,2,5-Trimethylpyrrole as a model compound for investigating the relationship between molecular structure and properties in heterocyclic systems. For example, Gready, Hatton, and Sternhell conducted NMR studies on bond orders in heteroaromatic systems, including methylated pyrroles . These studies provide valuable insights into the electronic structure and bonding patterns in pyrrole derivatives.
Synthetic Methodology Development
The synthesis and reactivity of 1,2,5-Trimethylpyrrole have been explored in the context of developing new synthetic methodologies. Publications in Tetrahedron Letters and the Journal of Organic Chemistry document various approaches to utilizing this compound in organic synthesis . These efforts contribute to expanding the toolbox of synthetic chemists for constructing complex molecules.
Electrochemical Research
The electrochemical behavior of 1,2,5-Trimethylpyrrole has attracted significant research interest. Studies by researchers like Andrieux, Hapiot, and others have examined its electrochemical properties, oxidation mechanisms, and potential applications in electrochemical systems . These investigations have implications for developing new materials and processes based on the electrochemical reactivity of pyrrole derivatives.
Related Compounds and Comparative Studies
Understanding 1,2,5-Trimethylpyrrole in the context of related compounds provides valuable insights into the effects of substitution patterns on the properties and reactivity of pyrrole derivatives.
Other Methylpyrroles
Comparative studies of various methylpyrroles, including 1,2,5-Trimethylpyrrole, have been reported in the scientific literature. A significant contribution to this field was made through publications on "The Methylpyrroles: Synthesis and Characterization," which systematically examined the properties of different methylated pyrrole derivatives . These studies highlight the impact of methyl substitution patterns on the chemical and physical properties of pyrroles.
Structural Analogs in Research
Structural analogs of 1,2,5-Trimethylpyrrole have been investigated for various applications. For instance, research on porphyrin synthesis from nitro compounds by Ono and colleagues involved pyrrole derivatives related to 1,2,5-Trimethylpyrrole . Similarly, studies on azabicycles by Belkacemi and others examined nitrogen-containing heterocycles with structural similarities to 1,2,5-Trimethylpyrrole . These investigations demonstrate the broader relevance of this compound class in chemistry.
Spectroscopic Characteristics
Spectroscopic data for 1,2,5-Trimethylpyrrole provides essential information for its identification, characterization, and structural analysis. Various spectroscopic techniques have been applied to study this compound.
Infrared Spectroscopy
Trofimov, Golovanova, and colleagues investigated the IR spectra of substituted pyrroles, including findings relevant to 1,2,5-Trimethylpyrrole . These studies provide valuable reference data for identifying the compound and understanding its structural features through vibrational spectroscopy.
Nuclear Magnetic Resonance
NMR studies on 1,2,5-Trimethylpyrrole and related compounds have contributed significantly to understanding their electronic structure and bonding patterns. Research by Gready, Hatton, and Sternhell on bond orders in heteroaromatic systems utilized NMR techniques to probe the electronic properties of these compounds . The distinctive NMR signature of 1,2,5-Trimethylpyrrole reflects its unique structural features.
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